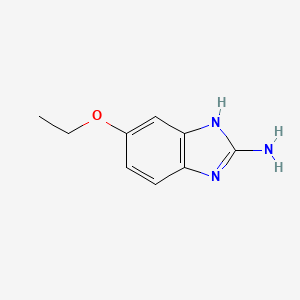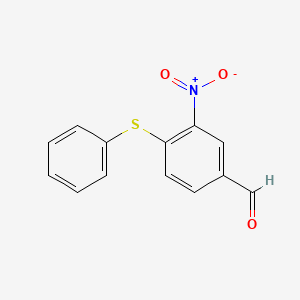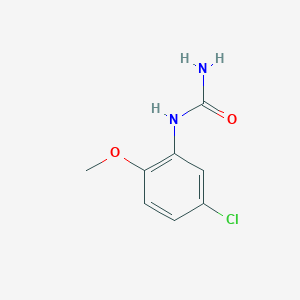![molecular formula C15H15BrN4O3S B2722914 5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide CAS No. 2034338-53-7](/img/structure/B2722914.png)
5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide is a useful research compound. Its molecular formula is C15H15BrN4O3S and its molecular weight is 411.27. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds with nicotinamide and thiadiazole groups have been investigated for their antimicrobial and antifungal activities. For instance, nicotinamide derivatives have shown potential as succinate dehydrogenase inhibitors (SDHI), with significant activity against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. These findings suggest that similar compounds might offer valuable insights into the development of new fungicides with specific mechanisms of action (Ye et al., 2014).
Cancer Research and Photodynamic Therapy
Certain thiadiazole derivatives have been synthesized and characterized for their photophysical and photochemical properties, highlighting their potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Structural Characterization and Biological Activity
The structural characterization of nicotinamides and thiadiazoles is crucial for understanding their biological activity. For example, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole has been carried out using X-ray crystallographic methods, NMR, UV-Visible and IR spectroscopies, and elemental analysis. Such detailed characterization helps in elucidating the mechanisms underlying their antimicrobial, antioxidant, or anti-inflammatory biological activities (Burnett et al., 2015).
Anticancer Evaluation
The synthesis and anticancer evaluation of novel thiadiazole derivatives have also been a significant area of research. These compounds have shown promising antitumor activity, with some derivatives being tested for their efficacy in inhibiting cancer cell lines. This opens avenues for further exploration into the therapeutic potential of thiadiazole derivatives in cancer treatment (Noolvi et al., 2011).
properties
IUPAC Name |
5-bromo-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3S/c1-9-4-13-14(20(3)24(22,23)19(13)2)6-12(9)18-15(21)10-5-11(16)8-17-7-10/h4-8H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHVECPYSARLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CN=C3)Br)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)
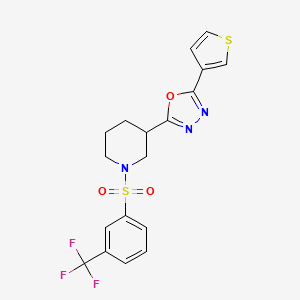
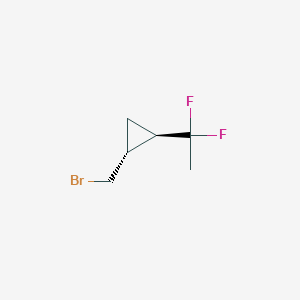
![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)

![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)
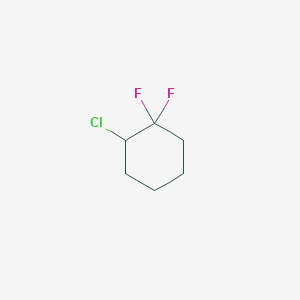
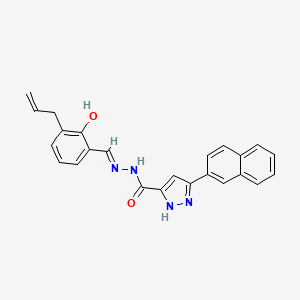
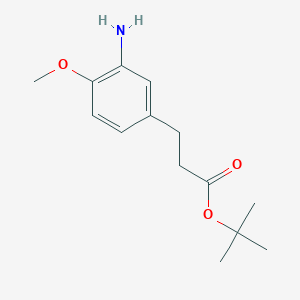

![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)
